REACTION_CXSMILES
|
C(=O)=[O:2].CC(C)=O.[CH3:8][O:9][C:10]1[CH:15]=[CH:14]C(O)=CC=1.[C:17]([O:21][CH3:22])(=[O:20])[CH:18]=[CH2:19].[CH3:23][NH2:24]>>[CH3:23][N:24]([CH2:14][CH2:15][C:10]([O:9][CH3:8])=[O:2])[CH2:19][CH2:18][C:17]([O:21][CH3:22])=[O:20] |f:0.1|
|
Name
|
carbon dioxide acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
907 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 16 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Into a 3 L round bottom flask cooled in a water bath
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
the temperature less than about 30° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISTILLATION
|
Details
|
were then distilled from the reaction mixture under a vacuum of 3 mm Hg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |